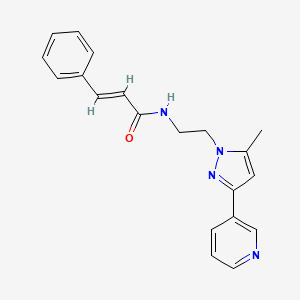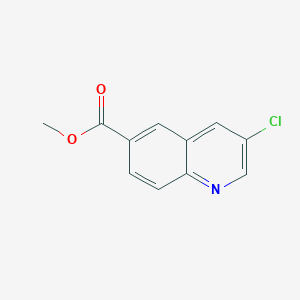
Methyl 3-chloroquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-chloroquinoline-6-carboxylate” is a chemical compound with the CAS Number: 1357958-20-3 . It has a molecular weight of 221.64 and its IUPAC name is methyl 3-chloroquinoline-6-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 3-chloroquinoline-6-carboxylate” is 1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 3-chloroquinoline-6-carboxylate” is a white solid . It should be stored at temperatures between 0-8°C .Aplicaciones Científicas De Investigación
Mass Spectrometric Analysis
The study on collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides, including structures related to Methyl 3-chloroquinoline-6-carboxylate, highlights the unusual fragmentation behavior of this class of compounds. This research provides insights into the general mechanisms of fragmentation, useful for analytical tools in drug testing and the characterization of potential metabolites (Beuck et al., 2009).
Synthesis and Cytotoxicity Studies
Direct one-pot synthesis methods have been developed for polycarbo-substituted alkyl (Thieno[3,2-c]quinoline)-2-carboxylates, derived from structures closely related to Methyl 3-chloroquinoline-6-carboxylate. These compounds showed promising cytotoxicity against human breast cancer cell lines, suggesting potential applications in cancer therapy (Mphahlele et al., 2014).
Anti-inflammatory Effects
Research on 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, which shares a structural core with Methyl 3-chloroquinoline-6-carboxylate, demonstrated significant anti-inflammatory properties. This study contributes to understanding the therapeutic potential of similar compounds in treating inflammation-related conditions (Torres et al., 1999).
Arylation and Alkylation Studies
Auxiliary-assisted, palladium-catalyzed β-arylation and alkylation of sp^3 and sp^2 C-H bonds in carboxylic acid derivatives have been explored, offering a method for the functionalization of compounds including Methyl 3-chloroquinoline-6-carboxylate. This research opens pathways for developing novel synthetic strategies in organic chemistry (Shabashov & Daugulis, 2010).
Photolysis in Aqueous Systems
The photodegradation of quinolinecarboxylic herbicides, closely related to Methyl 3-chloroquinoline-6-carboxylate, was studied in aqueous solutions. This research provides insights into the environmental fate and photolytic degradation pathways of such compounds, which is crucial for assessing their environmental impact (Pinna & Pusino, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-chloroquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVVYLNBAYBNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2844002.png)
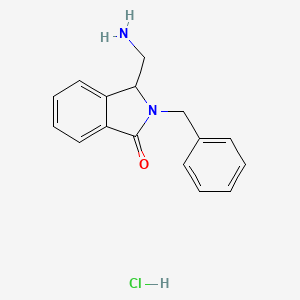
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2844007.png)
![1-(Chloromethyl)-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2844008.png)
![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-sulfonyl fluoride](/img/structure/B2844009.png)
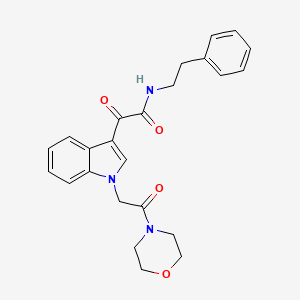
![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2844011.png)
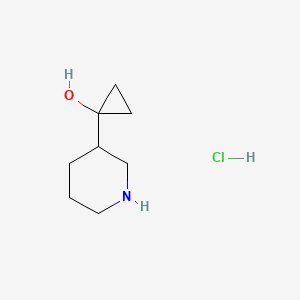
![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2844015.png)
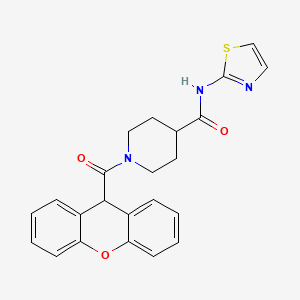
![2-Benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2844018.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2844023.png)
